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NADP-dependent malic enzyme (224-232) -

NADP-dependent malic enzyme (224-232)

Catalog Number: EVT-243850
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Product Introduction

Description
NADP-dependent malic enzyme
Overview

NADP-dependent malic enzyme is an important enzyme that catalyzes the oxidative decarboxylation of L-malate to produce pyruvate, carbon dioxide, and nicotinamide adenine dinucleotide phosphate. This enzyme plays a crucial role in various metabolic pathways, including those involved in photosynthesis and respiration in plants. The enzyme is classified into different isoforms based on its localization and function, primarily found in the cytosol and plastids of plant cells.

Source

NADP-dependent malic enzymes are widely distributed across various organisms, including plants, bacteria, and some fungi. In plants such as Arabidopsis thaliana and Nicotiana tabacum, multiple isoforms have been identified, each exhibiting distinct expression patterns and biochemical properties. For instance, Arabidopsis thaliana possesses four isoforms: NADP-ME1, NADP-ME2, NADP-ME3 (cytosolic), and NADP-ME4 (plastidic) . These enzymes are integral to cellular metabolism, particularly in the context of stress responses and energy production.

Classification

NADP-dependent malic enzymes can be classified into four groups based on their origin:

  • Group I: Cytosolic isoforms from dicots.
  • Group II: Plastidic isoforms from dicots.
  • Group III: Isoforms from monocots.
  • Group IV: Isoforms found in both monocots and dicots .

The primary isoforms of interest include:

  • NADP-ME1: Primarily expressed during seed development.
  • NADP-ME2: Constitutively expressed and responsible for a significant portion of NADP-dependent malic enzyme activity in mature tissues.
  • NADP-ME3: Exhibits high substrate affinity but low expression levels.
  • NADP-ME4: Localized to plastids and plays a role in photosynthesis .
Synthesis Analysis

The synthesis of NADP-dependent malic enzymes involves transcriptional regulation that varies with developmental stages and environmental conditions. For example, the expression of NADP-ME1 is significantly induced under stress conditions such as high salinity or abscisic acid treatment .

Technical details regarding the synthesis include:

  • Gene Cloning: Techniques such as polymerase chain reaction (PCR) are employed to amplify the gene sequences encoding these enzymes.
  • Recombinant Protein Expression: The enzymes can be expressed in Escherichia coli for purification and characterization .
  • Enzyme Activity Assays: These assays are used to determine the kinetic properties of the recombinant proteins, providing insights into their catalytic efficiency .
Molecular Structure Analysis

The molecular structure of NADP-dependent malic enzymes typically consists of multiple subunits that form oligomeric structures. For instance:

  • Cytosolic Isoforms: Often exist as hexamers or octamers.
  • Plastidic Isoform (NADP-ME4): Exists in equilibrium between dimers and tetramers .

Data from crystallography studies indicate that these enzymes possess conserved motifs essential for their catalytic function, including binding sites for substrates like malate and cofactors like NADP+.

Chemical Reactions Analysis

The primary reaction catalyzed by NADP-dependent malic enzyme can be summarized as follows:

L malate+NADP+pyruvate+CO2+NADPH\text{L malate}+\text{NADP}^+\rightarrow \text{pyruvate}+\text{CO}_2+\text{NADPH}

This reaction is crucial for generating reducing power (NADPH) necessary for biosynthetic processes, including fatty acid synthesis .

Technical details regarding the reaction include:

  • Kinetic Parameters: Different isoforms exhibit varying affinities for substrates; for instance, NADP-ME3 has a higher affinity for NADP+ compared to other isoforms .
  • Enzyme Regulation: The activity of these enzymes can be influenced by various metabolic effectors and environmental factors.
Mechanism of Action

The mechanism by which NADP-dependent malic enzymes operate involves several steps:

  1. Substrate Binding: The enzyme binds L-malate and NADP+ at its active site.
  2. Decarboxylation Reaction: The enzyme facilitates the removal of a carboxyl group from L-malate, resulting in the formation of pyruvate.
  3. Reduction Reaction: Concurrently, NADP+ is reduced to NADPH during this process.

Data suggest that the structural conformation of the enzyme plays a critical role in facilitating these reactions efficiently .

Physical and Chemical Properties Analysis

Key physical and chemical properties of NADP-dependent malic enzymes include:

  • Molecular Weight: Varies among different isoforms; typically around 60–70 kDa for cytosolic forms.
  • Optimal pH: Generally operates optimally at a neutral pH range (around 7.5).
  • Temperature Stability: Enzyme activity may vary with temperature; optimal conditions are often determined experimentally.

Relevant data indicate that environmental factors such as temperature and pH can significantly affect enzyme stability and activity .

Applications

NADP-dependent malic enzymes have several scientific applications:

  • Metabolic Engineering: These enzymes are targeted for enhancing lipid biosynthesis in microorganisms, which has implications for biofuel production.
  • Stress Response Studies: Understanding how these enzymes respond to abiotic stress can help develop crops with better resilience to environmental challenges.
  • Biotechnological Applications: They can be utilized in various biotechnological processes where NADPH generation is required, such as in synthetic biology applications aimed at producing valuable metabolites .
Enzymology and Catalytic Mechanisms of NADP-Dependent Malic Enzyme

Kinetic Characterization of NADP-ME Isoforms

NADP-malic enzyme (NADP-ME; EC 1.1.1.40) isoforms exhibit significant kinetic diversity across plant species and cellular compartments. In Arabidopsis thaliana, four distinct isoforms display varying catalytic efficiencies: NADP-ME2 shows the highest specific activity (142.3 U/mg), while NADP-ME3 and NADP-ME4 exhibit the highest catalytic efficiency for NADP⁺ (kcat/Km = 1,620 mM⁻¹s⁻¹) and malate (kcat/Km = 1,012 mM⁻¹s⁻¹), respectively [1]. Kinetic divergence is also evident between photosynthetic types: The C₄ chenopod Haloxylon persicum demonstrates a 10-fold higher specific activity (2.24 nkat/mg) compared to the C₃ relative Chenopodium album (0.21 nkat/mg) [5]. Recombinant maize C₄ NADP-ME expressed in Escherichia coli reveals a 7-fold higher kcat than the native enzyme purified from leaves, suggesting post-translational modifications or inactivation during extraction in planta [9]. Oligomeric states further influence kinetics: Plastidic NADP-ME4 exists as active dimers/tetramers, while cytosolic isoforms (NADP-ME1–ME3) form hexamers or octamers, correlating with differential substrate affinity and allosteric regulation [1].

Table 1: Kinetic Parameters of NADP-ME Isoforms

Isoform/SourceSpecific Activity (U/mg)Km NADP⁺ (μM)Km Malate (mM)kcat/Km (mM⁻¹s⁻¹)
Arabidopsis ME2142.350.60.411,120 (NADP⁺)
Arabidopsis ME348.729.80.231,620 (NADP⁺)
Arabidopsis ME417.161.70.101,012 (malate)
Haloxylon persicum (C₄)0.22*1.5†0.25†ND
Zea mays (recombinant)78.0‡35.0‡0.30‡ND

*Converted from nkat/mg (1 nkat = 0.06 U); †From [2]; ‡From [9]

Substrate Specificity and Coenzyme Interactions

NADP-ME exhibits strict dependence on NADP⁺ as its primary coenzyme, but evolutionary adaptations enable nuanced cofactor interactions. The C₄-specific isoform from Flaveria bidentis possesses intrinsic NAD⁺-dependent activity (20% of NADP⁺-linked Vmax at pH 7.5), albeit with a 13,000-fold higher Km for NAD⁺ (20 mM) versus NADP⁺ (1.5 μM) [2]. NAD⁺ activity is competitively inhibited by physiological NADPH concentrations (Ki ≈ 2 μM), confirming coenzyme preference is governed by binding affinity rather than catalytic incapacity [2]. Key residues dictating NADP⁺ specificity include Lys-435/Lys-436 in maize NADP-ME: Mutation to leucine (K435/6L) reduces catalytic efficiency with NADP⁺ by 98% while increasing NAD⁺ activity 8-fold, mediated via interactions with the 2′-phosphate of NADP⁺ [10]. Competitive inhibition studies using 2′-AMP (Ki = 0.2 mM) versus 5′-AMP (Ki = 4.5 mM) confirm the 2′-phosphate is a critical binding determinant [10]. Malate binding also influences coenzyme affinity: In F. bidentis, Km for Mn²⁺ decreases from 300 μM (with NAD⁺) to 4 μM (with NADP⁺), demonstrating metal-coenzyme coupling in substrate recognition [2].

Structural Motifs in the Catalytic Domain (Residues 224–232)

The segment encompassing residues 224–232 in plant NADP-ME contains the GLGDLG motif (positions 240–245 in maize), a conserved nucleotide-binding signature critical for catalysis and coenzyme specificity [8] [9]. This motif adopts a Rossmann fold that anchors the pyrophosphate moiety of NADP⁺, with Gly-240 and Gly-245 enabling sharp turns for phosphate backbone interactions [8]. Site-directed mutagenesis reveals that Val substitution at Gly-240 or Gly-245 abolishes activity by disrupting NADP⁺ positioning without altering global structure, as confirmed by circular dichroism spectroscopy [9]. Adjacent residues Arg-237 and Lys-255 (maize numbering) form a catalytic dyad:

  • Arg-237 mutation (R237L) increases Km for malate 7-fold and reduces kcat 15-fold, attributed to disrupted ionic interactions with malate’s carboxylate group [9] [10].
  • Lys-255 mutation (K255I) elevates Km for NADP⁺ 10-fold and impairs oxaloacetate decarboxylation (partition ratio rH = pyruvate/malate drops from 1.2 to 0.1), indicating its role as a catalytic base accepting protons during malate oxidation [10].

Table 2: Functional Impact of Mutations in Key Structural Motifs

MutationKm NADP⁺ (Fold Change)Km Malate (Fold Change)kcat (Fold Change)Proposed Role
G240V (maize)∞*∞*0*NADP⁺ phosphate binding
G245V (maize)∞*∞*0*NADP⁺ phosphate binding
R237L (maize)1.57.00.07Malate binding/stabilization
K255I (maize)10.02.50.02Proton abstraction during oxidation
K435/6L (maize)8.01.20.022′-phosphate recognition (NADP⁺)

*Activity abolished; ∞ = infinite; Data from [9] [10]

Crystallographic studies of pigeon NADP-ME identify an open-to-closed transition upon substrate binding, where residues 224–232 reposition to shield the active site. In the closed conformation, Tyr-112 and Lys-183 move toward malate, while Arg-165 and Asn-418 form ionic bonds with the substrate [4] [8]. The GLGDLG motif anchors this conformational shift, explaining why mutations here disrupt catalysis globally [8] [9].

Role of Bivalent Metal Ions in Enzymatic Activity

Bivalent metal ions (M²⁺) are essential cofactors for NADP-ME, serving dual roles in substrate orientation and redox chemistry. Activity profiles across species reveal a metal preference hierarchy: Mn²⁺ ≈ Co²⁺ > Mg²⁺ [7] [8]. In F. bidentis, Km for Mn²⁺ is 300-fold lower with NADP⁺ (4 μM) than with NAD⁺ (1.2 mM), indicating metal-coenzyme synergy [2]. Sea urchin malic enzyme studies further demonstrate synergistic activation by Mg²⁺/Ca²⁺ combinations, where Ca²⁺ lowers the Km for DNA-P from 25 × 10⁻⁵ M (low Ca²⁺) to 2.0 × 10⁻⁵ M (high Ca²⁺) [7]. Mechanistically, M²⁺ bridges malate’s α-carboxylate and the enol intermediate during decarboxylation, with Mn²⁺ enhancing this interaction due to its optimal ionic radius and Lewis acidity [8] [10]. In C₄ plants like maize, Mn²⁺ activation correlates with photosynthetic efficiency, as bundle-sheath chloroplasts accumulate Mn²⁺ during illumination [8] [9]. pH studies reveal metal modulation: At pH 8.0, Mg²⁺ supports 100% activity in H. persicum NADP-ME, but activity drops to 40% at pH 7.0, whereas Mn²⁺ maintains >80% activity across both pH values [5], underscoring its role in pH resilience.

Table 3: Metal Ion Activation Profiles in NADP-ME

Metal IonRelative Activity (%)Km (μM)*Notable Interactions
Mn²⁺1004.0 (NADP⁺)†Optimal for C₄ photosynthesis; pH-insensitive
Co²⁺955.5†High affinity but low physiological abundance
Mg²⁺70300 (NA⁺)†Synergistic with Ca²⁺; dominant in cytosol
Mg²⁺ + Ca²⁺110‡2.0 × 10⁻⁵ (DNA-P)‡Lowers Km for macromolecular substrates

*Approximate values; †From [2]; ‡From [7]

Properties

Product Name

NADP-dependent malic enzyme (224-232)

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